molecular formula C10H20N4O4 B1337361 Glycine, glycyl-L-lysyl- CAS No. 45214-22-0

Glycine, glycyl-L-lysyl-

Cat. No. B1337361
CAS RN: 45214-22-0
M. Wt: 260.29 g/mol
InChI Key: PDUHNKAFQXQNLH-ZETCQYMHSA-N
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Description

Glycine, glycyl-L-lysyl- is a dipeptide composed of the amino acids glycine and lysine . It is involved in various biological processes and has been studied for its potential in medical applications .


Molecular Structure Analysis

Glycine, glycyl-L-lysyl- contains a total of 37 bonds; 17 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Glycine, glycyl-L-lysyl- is involved in enzymatic reactions. For instance, it participates in reactions catalyzed by the enzyme N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine-diphosphoundecaprenyl-N-acetylglucosamine:N6-glycine transferase .


Physical And Chemical Properties Analysis

Glycine, a component of Glycine, glycyl-L-lysyl-, is highly soluble in water and appears as a colorless crystalline solid with a sweet taste . It is hydrophilic due to its minimal side chain having one hydrogen atom .

Scientific Research Applications

1. Medical Applications

Glycine, often in combination with other amino acids like lysine, has shown promising results in medical applications. For instance, it's reported to have protective effects in diabetic cataract models, effectively inhibiting the aldose reductase enzyme activity, which is significant in diabetic complications. The treatment with glycine resulted in reduced blood glucose, increased body weight gain, and improved antioxidant status, showcasing its potential in diabetic management and complications (Wei Li, Yujie Zhang, N. Shao, 2019). Additionally, glycine's role in gene therapy has been highlighted through its incorporation in gene delivery agents, enhancing gene expression significantly and demonstrating low cytotoxicity, thus offering a safer alternative for gene-based treatments (Jagbir Singh, Peng Yang, D. Michel, R. Verrall, M. Foldvari, I. Badea, 2011).

2. Immunomodulatory and Cytoprotective Properties

Glycine exhibits notable anti-inflammatory, immunomodulatory, and cytoprotective effects, as evidenced by its protective actions in various injury models and disease states. Its mechanisms include suppressing inflammatory cell activation, stabilizing plasma membrane potential, and preventing necrotic cell death. These multifaceted protective effects position glycine as a promising candidate for treatment strategies in inflammatory diseases (Z. Zhong, M. D. Wheeler, Xiangli Li, M. Froh, P. Schemmer, M. Yin, Hartwig Bunzendaul, B. Bradford, J. Lemasters, 2003).

3. Antimicrobial and Anti-inflammatory Effects

Studies have shown that glycine can effectively inhibit the growth of certain bacteria, such as H. pylori, even suggesting potential as part of new eradication therapies for drug-resistant strains. It exhibits synergistic activity with certain antibiotics, decreasing their required concentrations for bactericidal effects. Additionally, glycine has been observed to protect against intestinal inflammation, possibly by inhibiting inflammatory cell activation and modulating redox status, indicating its potential in addressing gastrointestinal issues (M. Minami, T. Ando, S. Hashikawa, K. Torii, T. Hasegawa, D. Israel, K. Ina, K. Kusugami, H. Goto, M. Ohta, 2004).

4. Protective Role in Agriculture

In the context of agriculture, glycine has been found to play a protective role in plants, reducing arsenic accumulation and toxicity in rice by influencing the expression of certain transporter genes and enhancing the antioxidant defense mechanisms. This indicates its potential in mitigating heavy metal stress in crops, contributing to safer agricultural practices and food security (Arvind Kumar Dubey, Navin Kumar, R. Ranjan, A. Gautam, V. Pande, I. Sanyal, S. Mallick, 2018).

Future Directions

Research on dipeptides like Glycine, glycyl-L-lysyl- is ongoing. For instance, Lysine supplementation has been found to improve glycemic control, decrease protein glycation, and reduce insulin resistance in type 2 diabetic patients . Additionally, dipeptides have been evaluated for their antimicrobial, antibiofilm, and anticancer potentials .

properties

IUPAC Name

2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHNKAFQXQNLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427214
Record name Glycine, glycyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, glycyl-L-lysyl-

CAS RN

45214-22-0
Record name Glycine, glycyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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